molecular formula C17H16N2O4 B6394439 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid CAS No. 1261892-42-5

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid

Cat. No.: B6394439
CAS No.: 1261892-42-5
M. Wt: 312.32 g/mol
InChI Key: YCKVNDGZMMFWEW-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a hydroxy group, a carboxylic acid group, and a pyrrolidinylcarbonylphenyl group. It is a derivative of isonicotinic acid, which is known for its various applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of isonicotinic acid with 3-pyrrolidinylcarbonylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-oxo-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid.

    Reduction: Formation of 2-hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinyl alcohol.

    Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer due to its structural similarity to isoniazid.

    Industry: Utilized in the development of novel materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, similar to isoniazid. The compound’s hydroxy and carboxylic acid groups facilitate binding to active sites of enzymes, leading to inhibition of their function and subsequent antimicrobial or anticancer effects.

Comparison with Similar Compounds

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid can be compared with other pyridinecarboxylic acids, such as:

    Isonicotinic acid: Lacks the hydroxy and pyrrolidinylcarbonylphenyl groups, making it less complex and potentially less versatile in chemical reactions.

    Picolinic acid: Has the carboxylic acid group at the 2-position instead of the 4-position, leading to different chemical properties and reactivity.

    Nicotinic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-oxo-5-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-15-9-13(17(22)23)14(10-18-15)11-4-3-5-12(8-11)16(21)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,18,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKVNDGZMMFWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CNC(=O)C=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688378
Record name 2-Oxo-5-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-42-5
Record name 2-Oxo-5-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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